2-[(E)-(3-oxo-6,7,8,9-tetrahydro-3H-imidazo[1,2-a]azepin-2(5H)-ylidene)methyl]phenyl 2-methylbenzoate
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Overview
Description
2-[(E)-(3-oxo-6,7,8,9-tetrahydro-3H-imidazo[1,2-a]azepin-2(5H)-ylidene)methyl]phenyl 2-methylbenzoate is a complex organic compound with a molecular formula of C23H22N2O3 and a molecular weight of 374.443 g/mol . This compound is part of a collection of rare and unique chemicals used primarily in early discovery research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-(3-oxo-6,7,8,9-tetrahydro-3H-imidazo[1,2-a]azepin-2(5H)-ylidene)methyl]phenyl 2-methylbenzoate involves multiple steps. The key steps include the formation of the imidazo[1,2-a]azepine ring system and the subsequent esterification with 2-methylbenzoic acid. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring purity and yield through advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
2-[(E)-(3-oxo-6,7,8,9-tetrahydro-3H-imidazo[1,2-a]azepin-2(5H)-ylidene)methyl]phenyl 2-methylbenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, particularly at the benzylic and ester positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
2-[(E)-(3-oxo-6,7,8,9-tetrahydro-3H-imidazo[1,2-a]azepin-2(5H)-ylidene)methyl]phenyl 2-methylbenzoate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.
Biology: Investigated for its potential biological activities and interactions with biological targets.
Medicine: Explored for its potential therapeutic properties, including its effects on various biological pathways.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-[(E)-(3-oxo-6,7,8,9-tetrahydro-3H-imidazo[1,2-a]azepin-2(5H)-ylidene)methyl]phenyl 2-methylbenzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-2-[(E)-({oxo[(5-phenyl-1,3,4-thiadiazol-2-yl)amino]acetyl}hydrazono)methyl]phenyl 2-methylbenzoate
- 4-Bromo-2-{(E)-[(4-{[(4-chlorophenyl)sulfonyl]amino}benzoyl)hydrazono]methyl}phenyl 2-methylbenzoate
Uniqueness
2-[(E)-(3-oxo-6,7,8,9-tetrahydro-3H-imidazo[1,2-a]azepin-2(5H)-ylidene)methyl]phenyl 2-methylbenzoate is unique due to its specific structure, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C23H22N2O3 |
---|---|
Molecular Weight |
374.4 g/mol |
IUPAC Name |
[2-[(E)-(3-oxo-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-2-ylidene)methyl]phenyl] 2-methylbenzoate |
InChI |
InChI=1S/C23H22N2O3/c1-16-9-4-6-11-18(16)23(27)28-20-12-7-5-10-17(20)15-19-22(26)25-14-8-2-3-13-21(25)24-19/h4-7,9-12,15H,2-3,8,13-14H2,1H3/b19-15+ |
InChI Key |
GWOKQHPIXLWSON-XDJHFCHBSA-N |
Isomeric SMILES |
CC1=CC=CC=C1C(=O)OC2=CC=CC=C2/C=C/3\C(=O)N4CCCCCC4=N3 |
Canonical SMILES |
CC1=CC=CC=C1C(=O)OC2=CC=CC=C2C=C3C(=O)N4CCCCCC4=N3 |
Origin of Product |
United States |
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